molecular formula C11H9NS B13130808 2-(3-Methylbenzo[b]thiophen-2-yl)acetonitrile

2-(3-Methylbenzo[b]thiophen-2-yl)acetonitrile

Cat. No.: B13130808
M. Wt: 187.26 g/mol
InChI Key: MRSNCVZRKSAQHQ-UHFFFAOYSA-N
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Description

2-(3-Methylbenzo[b]thiophen-2-yl)acetonitrile is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 2-(3-Methylbenzo[b]thiophen-2-yl)acetonitrile typically involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester. The reaction conditions often include the use of a base such as potassium t-butoxide under microwave irradiation . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

2-(3-Methylbenzo[b]thiophen-2-yl)acetonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.

Scientific Research Applications

2-(3-Methylbenzo[b]thiophen-2-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methylbenzo[b]thiophen-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-(3-Methylbenzo[b]thiophen-2-yl)acetonitrile can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H9NS

Molecular Weight

187.26 g/mol

IUPAC Name

2-(3-methyl-1-benzothiophen-2-yl)acetonitrile

InChI

InChI=1S/C11H9NS/c1-8-9-4-2-3-5-11(9)13-10(8)6-7-12/h2-5H,6H2,1H3

InChI Key

MRSNCVZRKSAQHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=CC=CC=C12)CC#N

Origin of Product

United States

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